molecular formula C27H31N5O3 B2499626 2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242994-26-8

2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2499626
CAS No.: 1242994-26-8
M. Wt: 473.577
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Description

| 2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex synthetic organic compound featuring a fused triazoloquinazoline-dione core structure, a motif known for its diverse biological activities. This specific molecule is designed with strategic substituents including a benzyl group, a cyclopentyl carboxamide, and a 3-methylbutyl (isopentyl) chain, which are likely critical for its target binding affinity and selectivity. While a live search did not yield specific published data on this exact compound, its structure is highly indicative of potential application as a kinase inhibitor, as the triazoloquinazoline scaffold is a recognized privileged structure in medicinal chemistry for targeting enzyme active sites (source). Researchers may investigate its efficacy in modulating signal transduction pathways relevant to oncology, immunology, and inflammatory diseases. The carboxamide linkage and lipophilic substituents suggest this compound was engineered for optimized cell permeability and protein interaction, making it a valuable chemical probe for biochemical and cellular assay development. It is supplied as a high-purity material to ensure reproducible results in high-throughput screening, target validation, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c1-18(2)14-15-30-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(30)29-31(27(32)35)17-19-8-4-3-5-9-19/h3-5,8-9,12-13,16,18,21H,6-7,10-11,14-15,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUWQDVPGLICAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. The starting materials often include benzylamine, cyclopentanone, and 3-methylbutylamine. The synthesis process may involve the formation of intermediate compounds such as hydrazides and triazoles, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituents (Position) Molecular Formula Molecular Weight Key Features
2-Benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-... (Query Compound) 2: Benzyl; 4: 3-methylbutyl; N: Cyclopentyl ~C27H31N5O3 ~497.58 g/mol High lipophilicity; potential for CNS penetration due to bulky substituents
2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-... () 2: 3-Chlorobenzyl; 4: Isobutyl; N: Isobutyl C25H29ClN6O3 512.99 g/mol Chlorine atom enhances electrophilicity; diisobutyl improves solubility
4-Benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-N-isopropyl-1,5-dioxo-... () 2: Tert-butylaminoethyl; 4: Benzyl; N: Isopropyl C28H34N6O4 530.61 g/mol Tert-butyl group increases steric hindrance; amide enhances polarity
2-(Carbamoylmethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-... () 2: Carbamoylmethyl; 4: 3-methylbutyl; N: Cyclopentyl C22H28N6O4 440.50 g/mol Carbamoylmethyl improves water solubility; lower molecular weight

Key Findings from Comparative Analysis

Substituent-Driven Lipophilicity: The query compound’s benzyl and cyclopentyl groups increase lipophilicity compared to ’s carbamoylmethyl derivative, which has higher polarity .

Synthetic Accessibility: Alkylation with branched chains (e.g., 3-methylbutyl) is common, as demonstrated in ’s synthesis of tert-butylamino derivatives . Cyclopentyl carboxamide incorporation (as in the query compound) may require specialized coupling reagents, increasing synthetic complexity.

Bioactivity Implications :

  • While bioactivity data for the query compound is absent in the evidence, triazoloquinazolines are often explored for kinase inhibition or antimicrobial activity due to their planar heterocyclic core .
  • The 3-methylbutyl chain in the query compound may enhance membrane permeability, a trait critical for intracellular targets .

Biological Activity

2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS No. 1242994-26-8) is a synthetic compound that has gained attention for its potential biological activities. This article summarizes the current understanding of its biological activities based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazoloquinazolines and features a complex structure that contributes to its biological properties. Its molecular formula is C19H24N4O3 with a molecular weight of approximately 356.43 g/mol.

PropertyValue
Molecular FormulaC19H24N4O3
Molecular Weight356.43 g/mol
CAS Number1242994-26-8
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that triazoloquinazolines exhibit significant antitumor activity. The compound has been tested against various cancer cell lines, demonstrating potential efficacy in inhibiting cell proliferation.

Case Study: Antitumor Efficacy

In vitro studies conducted on human lung cancer cell lines (A549 and HCC827) revealed that the compound effectively reduced cell viability with IC50 values indicating potent activity:

  • A549 : IC50 = 6.75 ± 0.19 μM
  • HCC827 : IC50 = 5.13 ± 0.97 μM

These results suggest that the compound may interfere with critical cellular processes involved in cancer progression.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus indicated significant inhibition of bacterial growth.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli15 μg/mL
Staphylococcus aureus10 μg/mL

The biological activity of this compound is thought to involve several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to bind to DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The inhibition of specific enzymes involved in tumor metabolism may also contribute to its antitumor effects.

Recent Studies

A study published in Compounds highlighted the synthesis and evaluation of various triazoloquinazolines, including this compound. The research emphasized the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, it also affects normal cell lines at higher concentrations. This necessitates further investigation into dose optimization and safety profiles.

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